5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (H2TPyP) is a synthetic, symmetrical tetra-aryl porphyrin. Its defining structural feature is the presence of four pyridyl groups at the meso positions, with the nitrogen atoms oriented at the 4-position of each phenyl ring. These pyridyl nitrogens act as directional, functionalizable coordination sites, enabling the molecule to serve as a versatile building block, or 'linker', for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1][2][3] This contrasts with simpler porphyrins that lack such peripheral coordination sites.
Substituting 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (H2TPyP) with its most common analog, 5,10,15,20-Tetraphenylporphyrin (TPP), is unviable for applications requiring organized, multi-component structures. TPP lacks the essential peripheral pyridyl nitrogen atoms, rendering it incapable of acting as a linker in MOFs or forming directed supramolecular assemblies.[1] Similarly, using isomers like tetra(3-pyridyl)porphine will alter the coordination geometry, leading to different and often unpredictable framework structures.[4][5] Procuring pre-metallated forms of H2TPyP removes the flexibility for downstream, process-specific metal insertion into the porphyrin core. Therefore, for controlled construction of porous materials or functional surfaces, the specific structure of H2TPyP is critical and cannot be replaced by simpler analogs.
The primary procurement driver for H2TPyP over analogs like Tetraphenylporphyrin (TPP) is its function as a structural linker. The four pyridyl nitrogen atoms provide directional coordination sites essential for forming ordered, porous crystalline materials.[1][6] For example, H2TPyP and its derivatives have been successfully used to construct cobalt-based MOFs for heavy metal ion removal and were identified as key building blocks for porphyrinic MOFs connected by metal ions like cadmium(II).[6][7] TPP lacks these coordination sites and thus cannot be used to form such frameworks.
| Evidence Dimension | Ability to form MOFs/Coordination Polymers |
| Target Compound Data | Forms stable, crystalline MOFs and supramolecular structures via four peripheral pyridyl coordination sites. |
| Comparator Or Baseline | 5,10,15,20-Tetraphenylporphyrin (TPP) does not form these structures as it lacks peripheral coordination sites. |
| Quantified Difference | Qualitatively distinct capability; H2TPyP enables MOF synthesis while TPP does not. |
| Conditions | Solvothermal synthesis with metal salts (e.g., CoCl2, Cd(II) ions). |
This capability is the core reason for procuring H2TPyP for applications in heterogeneous catalysis, gas storage, and chemical separation where defined porous structures are required.
The pyridyl groups in H2TPyP increase its polarity compared to the non-polar TPP. This results in significantly better solubility in common polar organic solvents, which is a critical factor for processability and formulation. For instance, H2TPyP is listed as soluble in solvents like Pyridine, Dichloromethane, and Chloroform.[8] In contrast, TPP is noted for its hydrophobicity and general insolubility in aqueous solutions, dissolving primarily in nonpolar solvents like benzene and chloroform.[9] This difference in solubility profiles directly impacts solvent selection for synthesis, purification, and deposition procedures.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in a range of polar organic solvents including Dichloromethane, Chloroform, and Pyridine. |
| Comparator Or Baseline | Tetraphenylporphyrin (TPP) is hydrophobic and primarily soluble in nonpolar organic solvents. |
| Quantified Difference | Qualitatively different solubility class, enabling use in a wider range of polar solvent systems where TPP is unsuitable. |
| Conditions | Standard laboratory temperature and pressure. |
Enhanced solubility in more polar solvents simplifies material handling, purification, and device fabrication, making H2TPyP a more process-compatible choice for many applications.
The electron-withdrawing nature of the four pyridyl rings modifies the electronic structure of the porphyrin core compared to TPP. This results in distinct redox potentials, a key parameter for designing catalysts and sensors. A comparative study of H2TPyP (para-isomer) and its 3-pyridyl analog (meta-isomer) using cyclic voltammetry demonstrated that the position of the heteroatom in the pyridyl fragments directly influences the redox potentials and electrocatalytic activity.[4] This electronic tuning is not possible with TPP, which serves as a baseline. The ability to coordinate additional metal complexes to the peripheral pyridyl groups further modulates these properties, offering a multi-level tuning strategy for advanced applications.[10]
| Evidence Dimension | Redox Potentials / Electrocatalytic Activity |
| Target Compound Data | Redox potentials are modulated by electron-withdrawing pyridyl groups and can be further tuned by peripheral coordination. |
| Comparator Or Baseline | Tetraphenylporphyrin (TPP) has baseline redox potentials without the influence of peripheral electron-withdrawing nitrogen heteroatoms. |
| Quantified Difference | The specific redox potentials differ based on pyridyl isomerism and peripheral coordination, offering a level of electronic control absent in TPP. |
| Conditions | Cyclic voltammetry in 0.1 M KOH solution. |
For applications in electrocatalysis or electrochemical sensing, the ability to fine-tune redox properties makes H2TPyP a more rationally designable component than the electronically fixed TPP.
The primary application is as an organic linker to construct porphyrin-based MOFs. By immobilizing catalytically active metalloporphyrins within a rigid, porous framework, issues of catalyst deactivation and difficult separation associated with homogeneous catalysts are overcome.[6][11] The defined pore structure and high surface area of the resulting MOF can enhance substrate accessibility and selectivity, making this compound the correct choice for developing next-generation, reusable catalysts.
The combination of a redox-active porphyrin core and peripheral metal-binding sites makes H2TPyP a suitable platform for chemical sensors.[12] The pyridyl groups can act as recognition sites for analytes, while changes in the porphyrin's electronic or optical properties upon binding provide a measurable signal. Its utility as a sensitive amperometric sensor has been noted, particularly for detecting trace amounts of environmental or security-relevant compounds.[13][14]
This compound is ideal for building complex, ordered structures on surfaces or in solution. The directional nature of the pyridyl groups allows for the programmed self-assembly of porphyrin arrays.[1] These ordered structures are investigated for applications in molecular electronics, photonics, and artificial photosynthesis, where precise spatial arrangement of chromophores is critical for function.